molecular formula C20H17NO6 B6523796 ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate CAS No. 477556-47-1

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate

Cat. No.: B6523796
CAS No.: 477556-47-1
M. Wt: 367.4 g/mol
InChI Key: GCHLXIYAFOBDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core linked to a benzodioxine moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Synthesis of the Benzodioxine Moiety: The benzodioxine ring is often formed via the condensation of catechol derivatives with aldehydes or ketones, followed by cyclization.

    Amide Bond Formation: The final step involves coupling the benzofuran core with the benzodioxine moiety through an amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzodioxine rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, resulting in the formation of alcohols or dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or dihydro derivatives.

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Materials Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(8-methoxy-2,3-dihydro-1,4-benzodioxine-6-amido)benzoate: Similar in structure but with a methoxy group, which may alter its reactivity and biological activity.

    3-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-methylbenzoic acid: Another related compound with a methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(13-5-3-4-6-14(13)27-18)21-19(22)12-7-8-15-16(11-12)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHLXIYAFOBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.